molecular formula C8H16N2O2 B15261482 3-Amino-3-(pyrrolidin-2-yl)butanoic acid

3-Amino-3-(pyrrolidin-2-yl)butanoic acid

Cat. No.: B15261482
M. Wt: 172.22 g/mol
InChI Key: BIVHPTSFTVOUAS-UHFFFAOYSA-N
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Description

3-Amino-3-(pyrrolidin-2-yl)butanoic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 3-Amino-3-(pyrrolidin-2-yl)butanoic acid typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the Ullmann type aryl amination reaction with aryl halides . Another approach involves the preparation of 3-amino butanoic acid methyl ester, which can be used as an intermediate to synthesize substituted piperidinone via an ester-imine derivative . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Amino-3-(pyrrolidin-2-yl)butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-(pyrrolidin-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyrrolidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

3-Amino-3-(pyrrolidin-2-yl)butanoic acid can be compared with other similar compounds, such as:

These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and effects.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-amino-3-pyrrolidin-2-ylbutanoic acid

InChI

InChI=1S/C8H16N2O2/c1-8(9,5-7(11)12)6-3-2-4-10-6/h6,10H,2-5,9H2,1H3,(H,11,12)

InChI Key

BIVHPTSFTVOUAS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1CCCN1)N

Origin of Product

United States

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